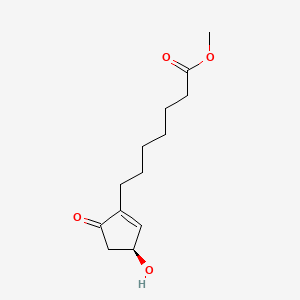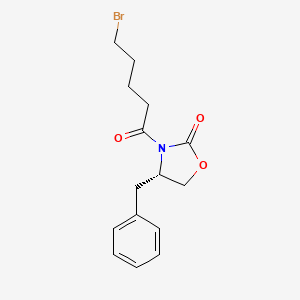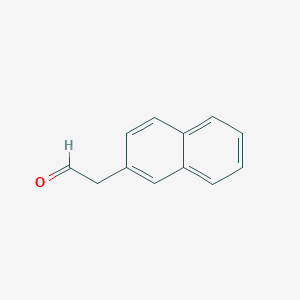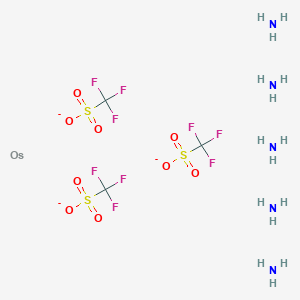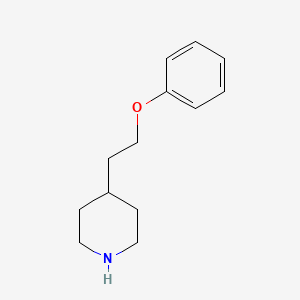
35ZC9LRM4U
Descripción general
Descripción
Disodium phosphate (DSP), or disodium hydrogen phosphate, is an inorganic compound with the chemical formula Na2HPO4 . It is one of several sodium phosphates. The salt is known in anhydrous form as well as hydrates Na2HPO4·nH2O, where n is 2, 7, 8, and 12 .
Synthesis Analysis
Disodium phosphate can be generated by neutralization of phosphoric acid with sodium hydroxide . Industrially, it is prepared in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate .Molecular Structure Analysis
The molecular formula of Disodium phosphate is Na2HPO4 . The average mass is 141.959 Da and the Monoisotopic mass is 141.940781 Da .Chemical Reactions Analysis
In a dilute orthophosphate solution, ammonium molybdate reacts under acid conditions to form the heteropoly acid, molybdophosphoric acid. In the presence of vanadium, yellow vanadomolybdo-phosphoric acid is formed .Physical and Chemical Properties Analysis
Disodium phosphate is a white crystalline solid that is odorless . It has a density of 1.7 g/cm3 and decomposes at a melting point of 250 °C . It is soluble in water but insoluble in ethanol .Aplicaciones Científicas De Investigación
Antioxidante
Este compuesto se ha utilizado como antioxidante . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Neuroprotección
Se ha utilizado para evaluar su protección contra el daño oxidativo en las neuronas del hipocampo de rata . Esto sugiere posibles aplicaciones en la neuroprotección y el tratamiento de las enfermedades neurodegenerativas.
Mecanismos Moleculares y Estudio del Transporte
El compuesto se ha utilizado para estudiar sus mecanismos moleculares y su transporte a través de la membrana plasmática . Esta investigación puede ayudarnos a comprender cómo el compuesto interactúa con los sistemas biológicos a nivel molecular.
Investigación Biológica
Como análogo hidrosoluble del α-tocoferol, este compuesto se utiliza en diversas aplicaciones de investigación biológica .
Suplemento de Vitamina E
Los tocoferoles (TCP) (vitamina E) son una serie (α, β, γ y δ) de moléculas orgánicas quirales que varían en su grado de metilación de la porción fenólica del anillo cromanol. Los tocoferoles son antioxidantes liposolubles que protegen las membranas celulares del daño oxidativo. El α-tocoferol es la forma de tocoferol que los Homo sapiens absorben preferentemente. El fosfato de α-tocoferol (TocP) se utiliza junto con el acetato de α-tocoferol, el α-tocoferol-nicotinato, el succinato de α-tocoferol y otras formas esterificadas como suplemento de vitamina E con actividades similares pero diferenciadas .
Solución Tampón en Investigación Biológica
La solución salina tamponada con fosfato (PBS) es una solución tampón (pH 7.4) que se utiliza comúnmente en la investigación biológica. Es una solución salina acuosa que contiene fosfato de hidrógeno disódico . Aunque esta no es una aplicación directa del compuesto, muestra la importancia de los compuestos fosfato en la investigación biológica.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Disodium alpha-tocopheryl phosphate, also known as 35ZC9LRM4U, is a water-soluble analog of alpha-tocopherol . Alpha-tocopherol, a form of Vitamin E, is a lipid-soluble antioxidant that protects cell membranes from oxidative damage .
Mode of Action
The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cellular components . It is thought to exert its antioxidant effects by donating a hydrogen atom from the hydroxyl group on the chromanol ring to ROS .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By neutralizing ROS, disodium alpha-tocopheryl phosphate prevents the oxidative damage that can lead to cell death and various diseases .
Result of Action
The primary result of the action of disodium alpha-tocopheryl phosphate is the prevention of oxidative damage to cells. This can have various downstream effects, including the prevention of cell death and the maintenance of cell function .
Action Environment
The efficacy and stability of disodium alpha-tocopheryl phosphate can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its efficacy, while exposure to light or heat may reduce its stability .
Análisis Bioquímico
Biochemical Properties
(+/-)-A-Tocopherol phosphate disodium plays a crucial role in biochemical reactions as an antioxidant. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which are involved in the detoxification of reactive oxygen species (ROS). By donating electrons, (+/-)-A-Tocopherol phosphate disodium neutralizes free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA. This compound also interacts with various proteins and biomolecules, enhancing their stability and function under oxidative stress conditions .
Cellular Effects
(+/-)-A-Tocopherol phosphate disodium has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the Nrf2 pathway, which leads to the expression of antioxidant response elements (AREs) and enhances the cell’s defense mechanisms against oxidative stress. Additionally, (+/-)-A-Tocopherol phosphate disodium can inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of (+/-)-A-Tocopherol phosphate disodium involves its antioxidant activity and interaction with cellular components. At the molecular level, it binds to free radicals and neutralizes them, preventing oxidative damage. It also interacts with enzymes such as protein kinase C (PKC) and phospholipase A2, modulating their activity and influencing cellular signaling pathways. Furthermore, (+/-)-A-Tocopherol phosphate disodium can regulate gene expression by affecting transcription factors like Nrf2 and NF-κB, leading to increased production of antioxidant proteins and decreased inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (+/-)-A-Tocopherol phosphate disodium can change over time. Studies have shown that this compound is relatively stable under various conditions, but its antioxidant activity may decrease over prolonged periods. Degradation products may form, which could potentially affect cellular function. Long-term studies in vitro and in vivo have demonstrated that (+/-)-A-Tocopherol phosphate disodium can maintain cellular health and function by continuously neutralizing ROS and supporting antioxidant defenses .
Dosage Effects in Animal Models
The effects of (+/-)-A-Tocopherol phosphate disodium vary with different dosages in animal models. At low to moderate doses, it has been shown to provide significant antioxidant protection and improve overall health. At high doses, there may be threshold effects, including potential toxicity and adverse effects such as gastrointestinal disturbances and liver damage. It is crucial to determine the optimal dosage to maximize the benefits while minimizing any harmful effects .
Metabolic Pathways
(+/-)-A-Tocopherol phosphate disodium is involved in several metabolic pathways, including those related to antioxidant defense and lipid metabolism. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds. This interaction can influence metabolic flux and alter metabolite levels, contributing to the overall antioxidant capacity of the cell .
Transport and Distribution
Within cells and tissues, (+/-)-A-Tocopherol phosphate disodium is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via lipoprotein receptors and transported to various cellular compartments. The compound’s distribution is influenced by its interaction with transport proteins such as tocopherol-associated proteins, which facilitate its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of (+/-)-A-Tocopherol phosphate disodium is critical for its activity and function. It is primarily localized in the cell membrane, where it can effectively neutralize lipid peroxides and protect membrane integrity. Additionally, it may be found in other organelles such as mitochondria and the endoplasmic reticulum, where it helps maintain redox balance and supports cellular metabolism. Targeting signals and post-translational modifications may direct (+/-)-A-Tocopherol phosphate disodium to specific compartments, enhancing its protective effects .
Propiedades
IUPAC Name |
disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2/t21-,22-,29-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWACMVJQSCQOF-RQGAJXLPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60934-46-5, 90940-45-7 | |
| Record name | Disodium alpha-tocopheryl phosphate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060934465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, 6-(dihydrogen phosphate), sodium salt (1:2), (2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM .ALPHA.-TOCOPHERYL PHOSPHATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D2U5UV9RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DISODIUM ALPHA-TOCOPHERYL PHOSPHATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC9LRM4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



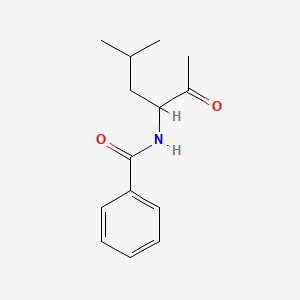
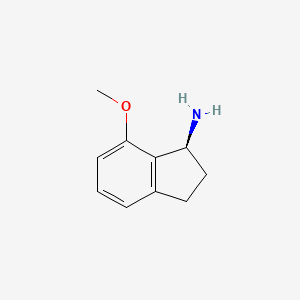

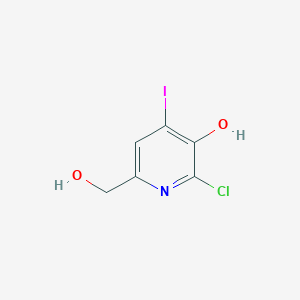
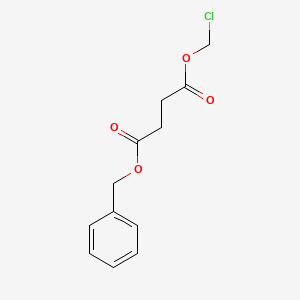
![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)
